1-Ethyl-4-methylpiperazine

Description

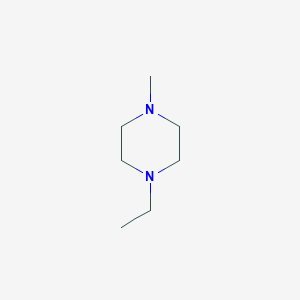

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-3-9-6-4-8(2)5-7-9/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIOGJHPPVXTOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481438 | |

| Record name | Piperazine, 1-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49860-76-6 | |

| Record name | Piperazine, 1-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Piperazine Derivatives in Contemporary Chemical Science

The piperazine (B1678402) moiety, a six-membered heterocyclic ring containing two nitrogen atoms at opposing positions, represents a cornerstone in medicinal chemistry and materials science. nih.govresearchgate.net Its structural versatility and amenability to a wide range of chemical modifications make it a privileged scaffold in the design of novel bioactive molecules. nih.govmuseonaturalistico.it Piperazine derivatives are integral to the development of therapeutics across various domains, including antimicrobial, anticancer, and central nervous system-related treatments. researchgate.netmuseonaturalistico.it

The unique architecture of the piperazine ring, with its two basic nitrogen atoms, imparts favorable physicochemical properties to the molecules that contain it. These properties often include enhanced water solubility, oral bioavailability, and improved metabolic profiles, which are critical for the development of effective drugs. nih.govbohrium.com The rigid, yet conformationally flexible, nature of the piperazine ring allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. nih.gov

The broad-ranging applications of piperazine derivatives are a testament to their significance in modern chemical research. They are not only key components in numerous clinically successful drugs but also serve as versatile building blocks in the synthesis of complex organic molecules and functional materials. researchgate.netmdpi.com Research continues to explore new synthetic methodologies and applications for this important class of compounds, highlighting their enduring relevance in the field. museonaturalistico.itbohrium.com

Significance of N Substitution Patterns in Piperazine Core Structures for Research

Direct Alkylation Strategies for Piperazine Ring Functionalization

Direct alkylation is a fundamental approach for synthesizing asymmetrically substituted piperazines like this compound. This strategy involves the stepwise introduction of methyl and ethyl groups onto the nitrogen atoms of the piperazine heterocycle. The process can begin with either methylation followed by ethylation or vice versa, often relying on precursors like 1-methylpiperazine (B117243) or 1-ethylpiperazine (B41427).

Methylation Approaches for 1-Methylpiperazine Precursors

1-Methylpiperazine is a key intermediate in the synthesis of this compound. myskinrecipes.com Several methods are employed for its industrial and laboratory-scale production.

One common industrial method involves the reaction of diethanolamine (B148213) with methylamine (B109427) at high temperatures (200 °C) and pressures (250 bar). atamanchemicals.comwikipedia.org Another established route is the Eschweiler-Clarke reaction, where piperazine is methylated using a mixture of formic acid and formaldehyde (B43269). atamanchemicals.comchembk.com In a typical procedure, piperazine hexahydrate is heated with formic acid and formaldehyde, leading to the formation of 1-methylpiperazine after refluxing until carbon dioxide evolution ceases. atamanchemicals.comchembk.com

Alternative methylation strategies have been developed to improve efficiency and yield. One such method involves the methylation of piperazine compounds with formaldehyde in the presence of sodium carbonate or potassium carbonate at atmospheric pressure and temperatures between 85-100 °C, achieving high conversions. google.com Additionally, 1-methylpiperazine can be synthesized from 1,4-dimethylpiperazine (B91421) through a transmethylation reaction with an organic amine or ammonia (B1221849) in the presence of a catalyst. google.com

| Precursor | Reagents | Conditions | Product | Reference |

| Diethanolamine | Methylamine | 200 °C, 250 bar | 1-Methylpiperazine | atamanchemicals.comwikipedia.org |

| Piperazine hexahydrate | Formic acid, Formaldehyde | Heat, Reflux | 1-Methylpiperazine | atamanchemicals.comchembk.com |

| Piperazine | Formaldehyde, Sodium carbonate | 85-100 °C, Atmospheric pressure | N,N-dimethylpiperazines | google.com |

| 1,4-Dimethylpiperazine | Organic amine or Ammonia, Catalyst | 50-250 °C, 0.2-20 MPa | 1-Methylpiperazine | google.com |

Ethylation Techniques for 1-Ethylpiperazine Formation

The introduction of the ethyl group to form 1-ethylpiperazine or to ethylate a 1-methylpiperazine precursor is a critical step. A prevalent method for producing 1-ethylpiperazine involves the catalytic reaction of piperazine with ethanol (B145695). google.com This liquid-phase reaction is carried out at temperatures ranging from 80–350°C and pressures of 0.1–10.0 MPa, using a Cu-Co-Mo/Al2O3 catalyst. google.com By using an excess of piperazine, the formation of the undesired 1,4-diethylpiperazine (B1583865) byproduct can be minimized, achieving high conversion and selectivity for 1-ethylpiperazine.

Another approach is the alkylation of piperazine using ethyl halides, such as bromoethane. While effective, this method can be less economical and may present environmental challenges due to the formation of halide salt byproducts that require neutralization. Direct alkylation can also be applied to substituted piperazines; for instance, (S)-1-ethyl-2-methylpiperazine is synthesized by the alkylation of 2-methylpiperazine (B152721) with ethyl bromide under basic conditions.

| Precursor | Reagents | Conditions | Product | Reference |

| Piperazine | Ethanol, Cu-Co-Mo/Al2O3 catalyst | 80–350°C, 0.1–10.0 MPa | 1-Ethylpiperazine | google.com |

| Piperazine | Bromoethane | Basic conditions | 1-Ethylpiperazine | |

| 2-Methylpiperazine | Ethyl bromide | Basic conditions | (S)-1-Ethyl-2-methylpiperazine |

Cyclization Reactions in Piperazine Ring Construction

Instead of modifying a pre-existing piperazine, the ring itself can be constructed through cyclization reactions. This approach is valuable for creating specific substitution patterns that might be difficult to achieve through direct functionalization.

Hydrazine-Mediated Cyclization Techniques

Hydrazine (B178648) and its derivatives serve as crucial reagents in the cyclization pathways leading to piperazine structures. A notable example is the synthesis of 1-amino-4-methylpiperazine (B1216902), a close derivative of the target compound. This synthesis is achieved for the first time through the cyclization of N,N-di(2-chloroethyl)methylamine with aqueous hydrazine. chemicalbook.comosi.lv The process begins with the chlorination of methyl(diethanol)amine to produce the di(chloroethyl)amine intermediate, which then undergoes ring closure with hydrazine to form the 1-amino-4-methylpiperazine product. chemicalbook.comosi.lv

Hydrazine derivatives are also instrumental in building more complex molecular architectures based on a piperazine core. For instance, bis-thiosemicarbazones, prepared from the reaction of bis-aldehydes with thiosemicarbazide (B42300) (a hydrazine derivative), can be used as key intermediates. nih.gov These intermediates can then undergo further cyclization reactions to yield novel piperazine-based bis(thiazole) and bis(thiadiazole) hybrids. nih.gov

Derivatization and Functional Group Interconversion Strategies

Once the core this compound or a related precursor is synthesized, further modifications can be made through derivatization and functional group interconversions. These reactions expand the chemical space and allow for the synthesis of a wide array of analogs.

Esterification Reactions

Esterification is a common derivatization strategy used to introduce ester functionalities onto piperazine derivatives, which can serve as intermediates for further synthesis. A direct method involves the reaction of a piperazine derivative with an appropriate haloacetate. For example, 1-piperazineacetic acid, 4-methyl-, ethyl ester is synthesized by reacting 1-methylpiperazine with ethyl chloroacetate. ontosight.ai

More complex piperazine esters can also be prepared. A multi-step route has been developed for synthesizing 3-substituted piperazine-2-acetic acid esters from optically pure amino acids. nih.gov This method involves the conversion of amino acids into chiral 1,2-diamine intermediates, which then undergo annulation to form the desired piperazine acetic acid esters. nih.gov

Furthermore, N-substituted piperazine acetic acids can be converted into active esters, such as N-hydroxysuccinimide (NHS) esters. google.com This is typically achieved by treating an N-substituted piperazine like N-methylpiperazine with a bromoacetic acid derivative, followed by conversion to the active ester, which can then be used for coupling with other molecules like peptides. google.com

| Piperazine Reactant | Reagent(s) | Product Type | Reference |

| 1-Methylpiperazine | Ethyl chloroacetate | Piperazine acetic acid ester | ontosight.ai |

| Chiral 1,2-diamines (from amino acids) | Multi-step synthesis | 3-Substituted piperazine-2-acetic acid ester | nih.gov |

| N-Methylpiperazine | 1. Bromoacetic acid derivatives 2. NHS | Active ester of N-methylpiperazine acetic acid | google.com |

Amine Substitution Reactions

A primary and direct method for the synthesis of this compound is through the N-alkylation of N-methylpiperazine, a classic example of an amine substitution reaction. mdpi.comchemicalbook.com This reaction involves the nucleophilic attack of the secondary amine in N-methylpiperazine on an ethyl halide, such as ethyl bromide or ethyl chloride. mdpi.com The reaction is typically conducted in the presence of a base to neutralize the hydrogen halide formed as a byproduct, driving the reaction to completion. The choice of solvent and reaction temperature can influence the reaction rate and yield. In some cases, N-methylpiperazine itself can be used as the solvent when reacted with compounds like benzyl (B1604629) bromide. mdpi.com

This nucleophilic substitution pathway is a foundational method for producing N-alkyl analogs of piperazine. mdpi.com For instance, the synthesis of various pharmaceutical intermediates utilizes the reaction of N-methylpiperazine with reactive alkyl halides. mdpi.com

Table 1: Example of Amine Substitution for N-Alkylation

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Reference |

| N-methylpiperazine | Ethyl Halide (e.g., Ethyl Bromide) | Base (e.g., K₂CO₃) | Methanol (B129727) | This compound | researchgate.net |

| N-methylpiperazine | Benzyl Bromide | Not specified | N-methylpiperazine | 1-Benzyl-4-methylpiperazine | mdpi.com |

Acylation Processes

Acylation reactions involving the piperazine moiety are crucial for creating amide derivatives. In this process, this compound can act as a nucleophile, attacking an acylating agent like an acyl chloride or anhydride (B1165640) to form a stable amide bond. researchgate.net For example, reacting 1-methylpiperazine with 4-chlorobenzoyl chloride results in the corresponding amide. researchgate.net This reaction is often facilitated by a base, such as triethylamine, which acts as a proton scavenger.

The synthesis of various complex molecules, including those with potential biological activity, relies on this acylation step. The reaction typically proceeds by dissolving the piperazine derivative in a suitable solvent like dichloromethane (B109758), followed by the addition of the acyl chloride. researchgate.net The resulting N-acyl derivatives are key intermediates in organic synthesis.

Table 2: General Protocol for Acylation of Piperazine Derivatives

| Reagent 1 | Reagent 2 | Base/Scavenger | Solvent | Reaction Conditions | Typical Yield | Reference |

| Ethyl piperazine-1-carboxylate | 1H-Indol-1-ylacetyl chloride | Triethylamine | Dichloromethane (DCM) | 0°C to room temp, 12–24h | 68–72% | |

| 1-methylpiperazine | 4-chlorobenzoyl chloride | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| 2-methylpiperazine | Phenylformic acid | N,N'-carbonyldiimidazole | Tetrahydrofuran (THF) | 20-80 °C | 40% | google.com |

Phase Transfer Catalysis in Synthesis

Phase Transfer Catalysis (PTC) is a powerful methodology that facilitates reactions between reactants located in different immiscible phases (typically aqueous and organic). crdeepjournal.orgresearchgate.net A phase transfer catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or triethylbenzylammonium chloride (TEBA), transports an ion from the aqueous phase to the organic phase, where the reaction can occur. crdeepjournal.orggoogle.comucd.ie This technique can increase reaction rates, improve yields, and allow for milder reaction conditions. crdeepjournal.orgucd.ie PTC has been successfully employed in the synthesis of various piperazine derivatives, including the cyclization of N-substituted chloroacetamides to form diketopiperazines. researchgate.netucd.ie

A specific application of PTC is in the formation of ketal compounds from amines. A patented method describes the reaction of a 1-amino-4-methylpiperazine solution with a ketone compound (e.g., methyl isobutyl ketone) in a halogenated solvent like dichloromethane or chloroform. google.com The reaction is carried out in the presence of a dual catalyst system: a phase transfer catalyst (such as tetrabutylammonium bromide) and a carrier catalyst (Al₂O₃). google.com The PTC agent facilitates the transfer of the 1-amino-4-methylpiperazine from the aqueous phase to the organic phase, where it reacts with the ketone to form a 1-amino-4-methylpiperazine ketal compound. google.com

Following the formation of the ketal, the crude product is generated through acid hydrolysis. google.com The organic solvent is first removed, typically by distillation, to isolate the 1-amino-4-methylpiperazine ketal. google.com An acidic compound, such as hydrochloric acid or acetic acid, is then added to the ketal. google.com Heating this mixture leads to the hydrolysis of the ketal, breaking it down to yield the crude 1-amino-4-methylpiperazine product. google.com This two-step process of ketal formation and subsequent hydrolysis is an effective purification method. google.com

Table 3: PTC-Mediated Synthesis and Hydrolysis of 1-Amino-4-methylpiperazine

| Step | Reactants | Catalysts | Solvent | Process | Product | Reference |

| 1. Ketal Formation | 1-amino-4-methylpiperazine, Methyl isobutyl ketone | TBAB, Al₂O₃ | Dichloromethane | Reflux, phase separation | 1-amino-4-methylpiperazine ketal | google.com |

| 2. Hydrolysis | 1-amino-4-methylpiperazine ketal, Hydrochloric acid | None | None | Heating to 75°C | Crude 1-amino-4-methylpiperazine | google.com |

Nucleophilic Substitution Reactions with Halogenated Analogues

This compound, with its nucleophilic nitrogen atoms, readily participates in substitution reactions with a variety of halogenated compounds. This pathway is extensively used to synthesize a wide array of derivatives. The reaction of N-methylpiperazine with 4-chloro nitrobenzene (B124822) in the presence of anhydrous potassium carbonate is one such example, leading to the formation of 1-ethyl-4-[4-nitrophenyl] piperazine after subsequent steps. researchgate.net Similarly, N-alkylation can be achieved by reacting piperazine derivatives with compounds like 17-(4-bromobutanoyloxy)vindoline. researchgate.net These reactions are fundamental in medicinal chemistry for coupling the piperazine scaffold to other pharmacologically relevant structures. mdpi.comresearchgate.net

Mannich Base Formation with N-Methylpiperazine

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine, such as N-methylpiperazine. researchgate.netresearchgate.net This reaction is a powerful tool for C-C bond formation and leads to the synthesis of β-amino carbonyl compounds known as Mannich bases. researchgate.net N-methylpiperazine is frequently used as the amine component in these reactions to synthesize a diverse range of derivatives. raco.catchemistryjournal.inbenthamdirect.comrjpbcs.com

For example, new Mannich bases have been prepared by reacting N-methylpiperazine and formaldehyde with various compounds possessing active hydrogen atoms, such as acetamide, urea, and benzhydrazide. researchgate.netrjpbcs.com The reaction typically involves mixing the three components in a suitable solvent like ethanol and stirring at room temperature or under reflux. chemistryjournal.inrjpbcs.com The resulting Mannich bases often incorporate the N-methylpiperazine moiety, which can enhance the solubility and biological profile of the parent molecule. ias.ac.in

Table 4: Examples of Mannich Base Formation with N-Methylpiperazine

| Active Hydrogen Compound | Aldehyde | Amine | Solvent | Product Type | Reference |

| Maleic hydrazide | Formaldehyde | N-methylpiperazine | Ethanol | N-Methyl Piperazino Amino Methyl Maleic Hydrazide | chemistryjournal.in |

| Benzhydrazide | Benzaldehyde (B42025)/Anisaldehyde | N-methylpiperazine | Ethanol | N-Aryl-N'-[(4-methylpiperazin-1-yl)(phenyl)methyl]benzohydrazide | rjpbcs.com |

| 1H-benzotriazole | Formaldehyde | N-methylpiperazine | Ethanol/Alumina | 1-[(4-methylpiperazin-1-yl)methyl]-1H-benzotriazole | raco.cat |

| Vanillic Acid | Formaldehyde | N-methylpiperazine | Not specified | Vanillic acid derivative with N-methylpiperazine | rasayanjournal.co.in |

Catalytic Approaches in Piperazine Derivative Synthesis

The synthesis of piperazine derivatives, including this compound, has been significantly advanced through the development of various catalytic methodologies. These approaches offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical synthetic routes. Catalytic strategies predominantly focus on the formation of the piperazine ring or the functionalization of a pre-existing piperazine core, particularly through the formation of carbon-nitrogen (C-N) bonds.

Hydrodesulfurization Catalysis in Methylpiperazine Production

Hydrodesulfurization (HDS) catalysts, traditionally used for removing sulfur from petroleum products, have found application in the synthesis of N-methylpiperazine. researchgate.netresearchgate.net A notable process involves the reaction of piperazine with methanol in a fixed-bed reactor over supported metal catalysts. researchgate.net This method provides a direct route to N-methylpiperazine, a crucial precursor and a compound structurally related to this compound.

A study investigating the N-methylation of piperazine with methanol evaluated several supported catalysts, including Cu-Ni/Al₂O₃, Cu-Ni-Mo/Al₂O₃, Cu-Ni-Co/Al₂O₃, and Cu-Ni-Cr/Al₂O₃. researchgate.netresearchgate.net Among these, the Cu-Ni-Mo/Al₂O₃ catalyst demonstrated the highest activity. researchgate.net The reaction parameters, such as temperature, reactant molar ratio, and liquid hourly space velocity (LHSV), were found to significantly influence the conversion of piperazine and the selectivity towards N-methylpiperazine. researchgate.net

Under optimized conditions, a piperazine conversion of 90.5% and a selectivity to N-methylpiperazine of 86.9% were achieved. researchgate.net These conditions included a reaction temperature of 180°C, a pressure of 0.8 MPa, a hydrogen supporting gas, an LHSV of 0.20 h⁻¹, and a methanol to piperazine molar ratio of 2.5. researchgate.net Increasing the reaction temperature or the methanol-to-piperazine ratio led to a higher conversion of piperazine but a lower selectivity for N-methylpiperazine, likely due to the formation of byproducts like 1,4-dimethylpiperazine. researchgate.net Conversely, increasing the LHSV resulted in lower conversion but higher selectivity. researchgate.net

Table 1: Effect of Reaction Conditions on N-Methylpiperazine Synthesis using a Cu-Ni-Mo/Al₂O₃ Catalyst. researchgate.net

| Parameter | Condition | Piperazine Conversion (%) | N-Methylpiperazine Selectivity (%) |

|---|---|---|---|

| Catalyst | Cu-Ni-Mo/Al₂O₃ | 90.5 | 86.9 |

| Temperature | 180°C | ||

| Pressure | 0.8 MPa | ||

| LHSV | 0.20 h⁻¹ | ||

| n(Methanol):n(Piperazine) | 2.5 |

Transition Metal Catalysis in C-N Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis and plays a pivotal role in the formation of C-N bonds, a key step in the synthesis of this compound and its derivatives. marquette.edu Catalysts based on palladium, ruthenium, and iridium have been extensively explored for the N-alkylation of amines and the construction of the piperazine scaffold itself. marquette.eduresearchgate.netclockss.orgnih.gov

Palladium-Catalyzed Synthesis: Palladium catalysts are highly effective for the N-alkylation of amines and the synthesis of piperazines. researchgate.netnih.govorganic-chemistry.org A facile palladium-catalyzed methodology has been developed for an efficient synthetic route to arylpiperazines under aerobic conditions. organic-chemistry.org For the synthesis of N-alkylpiperazines, a palladium catalyst supported on titanium dioxide (Pd/TiO₂) has been shown to be effective for the N-alkylation of piperazine with lower alcohols like methanol and ethanol at room temperature without the need for external hydrogen. researchgate.net This "borrowing hydrogen" methodology offers a sustainable and environmentally friendly alternative to traditional alkylation methods that use alkyl halides. researchgate.net The reaction proceeds through a tandem sequence involving the photocatalytic dehydrogenation of the alcohol to an aldehyde, condensation with piperazine to form an enamine, and subsequent hydrogenation of the enamine to yield the N-alkylated piperazine. researchgate.net

Furthermore, a modular approach for synthesizing highly substituted piperazines through a palladium-catalyzed cyclization reaction has been reported. nih.govnih.gov This process couples a propargyl unit with various diamine components, demonstrating the versatility of palladium in constructing the core piperazine heterocycle under mild conditions with high regio- and stereochemical control. nih.govnih.gov

Ruthenium- and Iridium-Catalyzed Synthesis: Ruthenium and iridium complexes have also emerged as powerful catalysts for piperazine synthesis. Iridium complexes, such as [CpIrCl₂]₂ (where Cp is pentamethylcyclopentadienyl), have been successfully used to catalyze the N-alkylative homocoupling of N-benzylethanolamines to produce N,N'-dibenzylpiperazine derivatives. clockss.org This catalyst is also effective for the double N-alkylation of primary amines with diethanolamines to form piperazines. clockss.org The use of iridium catalysts has allowed for lower reaction temperatures and improved yields compared to earlier ruthenium-based systems. clockss.org

Ruthenium catalysts have been employed in the dehydrogenative coupling of amines and the functionalization of the piperazine nucleus. marquette.eduresearchgate.net For instance, ruthenium complexes can catalyze the deaminative coupling of primary amines. marquette.edu While direct synthesis of this compound using these specific methods is not explicitly detailed, the principles of N-alkylation of a secondary amine (like N-methylpiperazine) with an alcohol (ethanol) are well-established within the broader context of transition metal catalysis. researchgate.netacs.org

Table 2: Overview of Transition Metal Catalysts in Piperazine Derivative Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Substrates | Products | Reference |

|---|---|---|---|---|---|

| Palladium | Pd/TiO₂ | Photocatalytic N-alkylation | Piperazine, Alcohols (Methanol, Ethanol) | N-Alkylpiperazines | researchgate.net |

| Palladium | Pd(OAc)₂ / Ligand | Cyclization | Propargyl carbonates, Diamines | Substituted Piperazines | nih.govnih.gov |

| Iridium | [Cp*IrCl₂]₂ | N-alkylative coupling | Ethanolamines, Diethanolamines, Primary amines | Substituted Piperazines | clockss.org |

| Ruthenium | Ru-catecholate complex | Deaminative coupling | Primary amines | Nitrogen heterocycles | marquette.edu |

Applications in Materials Science and Polymer Chemistry Research

Formation of Metal Complexes and Ligand Design

The piperazine (B1678402) ring is a well-established structural motif in coordination chemistry, capable of binding to metal ions to form stable complexes. In 1-Ethyl-4-methylpiperazine, the two nitrogen atoms act as potential donor sites for coordination with metal centers. The design of ligands incorporating this moiety allows for the tuning of electronic and steric properties of the resulting metal complexes.

The ethyl and methyl substituents on the nitrogen atoms influence the electron-donating ability and the steric hindrance around the coordination sites. This differentiation can be exploited in ligand design to control the geometry, stability, and reactivity of the metal complex. For instance, derivatives of the closely related 1-ethylpiperazine (B41427) have been used to synthesize aminomethylphosphine ligands. nih.gov Studies on these ligands help in understanding the electronic and steric effects that the 1-ethylpiperazine group imparts. Tolman's electronic parameter (TEP), estimated using DFT methods for a phosphine (B1218219) ligand derived from 1-ethylpiperazine, was found to be 2059.8 cm⁻¹, indicating its electron-donating character, which is a key factor in stabilizing metal complexes. nih.gov The inherent basicity of the tertiary amines also makes this compound a candidate for use in creating corrosion inhibitors, where it can coordinate to metal surfaces to form a protective layer.

Synthesis of Chalcogenide Materials

In the field of inorganic materials, this compound derivatives have been investigated as precursors for the synthesis of chalcogenide materials. Specifically, research has focused on aminomethylphosphine ligands derived from the related compound 1-ethylpiperazine, which have been used to prepare novel oxide, sulfide, and selenide (B1212193) compounds. nih.gov

The synthesis involves the reaction of the phosphine ligand P(CH₂N(CH₂CH₂)₂NCH₂CH₃)₃ with an appropriate chalcogen source. nih.gov The resulting chalcogenide derivatives, such as OP(CH₂N(CH₂CH₂)₂NCH₂CH₃)₃ (an oxide) and SeP(CH₂N(CH₂CH₂)₂NCH₂CH₃)₃ (a selenide), have been characterized using spectroscopic and computational methods to understand their structural and electronic properties. nih.gov

| Compound/Derivative | Analytical Method | Key Finding |

| P(CH₂N(CH₂CH₂)₂NCH₂CH₃)₃ | DFT Calculation | Tolman's Electronic Parameter (TEP) = 2059.8 cm⁻¹ |

| OP(CH₂N(CH₂CH₂)₂NCH₂CH₃)₃ | X-ray Crystallography | Structural determination confirms the molecular geometry. |

| SeP(CH₂N(CH₂CH₂)₂NCH₂CH₃)₃ | NMR Spectroscopy | ¹J(SeP) coupling constant = 707.5 Hz |

Integration into Advanced Polymer Architectures

The integration of this compound into polymer structures is an area of growing interest for creating advanced materials with tailored properties. The tertiary amine groups present in the molecule offer reactive sites that can be utilized in various polymerization reactions.

For example, the nucleophilic nature of the nitrogen atoms allows this compound to act as a catalyst or a reactive monomer in the synthesis of polyurethanes and epoxy resins. In these roles, it can influence the reaction kinetics and the cross-linking density of the final polymer network, thereby affecting the material's mechanical and thermal properties.

The development of copolymers and hybrid materials offers a pathway to combine the distinct properties of different chemical moieties into a single material. This compound can be incorporated as a functional monomer in copolymerization reactions to introduce specific functionalities into the polymer backbone. For instance, its incorporation can enhance the thermal stability or modify the solubility of the resulting copolymer.

In the context of hybrid organic-inorganic materials, the piperazine derivative can act as a coupling agent or a structure-directing agent. Its ability to interact with inorganic precursors, such as metal alkoxides, through coordination or hydrogen bonding can be used to control the morphology and properties of the final hybrid material during sol-gel synthesis. While specific research on incorporating this compound into such systems is nascent, the principles of using bifunctional organic molecules to bridge inorganic and organic phases are well-established.

Functional Materials Design

The design of functional materials focuses on creating substances with specific, targeted properties for particular applications. The molecular structure of this compound makes it a valuable building block for this purpose.

One demonstrated application is in the formulation of corrosion inhibitors for protecting metal surfaces. The nitrogen atoms can adsorb onto a metal surface, forming a protective film that prevents corrosive substances from reaching the metal. The ethyl and methyl groups can further enhance this protective layer by creating a hydrophobic barrier. Beyond this, the piperazine core is a common feature in materials designed for carbon capture, where the amine groups can reversibly react with CO₂. The specific substitution pattern in this compound could potentially be optimized for such applications, balancing reactivity with stability and regeneration energy costs. The compound's potential to be functionalized and polymerized also opens avenues for its use in designing materials for catalysis, separation membranes, and responsive systems.

Research on 1 Ethyl 4 Methylpiperazine As Biological Probes and Mechanistic Study Tools in Vitro Context

Role as Building Blocks for Bioactive Compounds

The 1-ethyl-4-methylpiperazine moiety is a versatile building block in the synthesis of novel bioactive compounds. Its structural features allow for its incorporation into larger molecules to modulate properties such as solubility, cell permeability, and target affinity. The piperazine (B1678402) ring can be readily functionalized at its nitrogen atoms, making it a key intermediate in synthetic chemistry.

One area where N-substituted piperazines have been effectively utilized is in the development of cytotoxic agents for cancer research. In one study, N-ethyl-piperazine was used as a key building block to synthesize a series of novel hybrid amide derivatives of oleanonic and ursonic acids. nih.gov The synthesis involved the acylation of N-ethyl-piperazine with oleanonic or ursonic acid chlorides to form N-ethyl-piperazinyl amides. nih.gov These amides then underwent further modification to produce chalcone-like derivatives.

The resulting compounds were evaluated in vitro for their cytotoxic potential against a panel of 60 human cancer cell lines (NCI-60). nih.gov The N-ethylpiperazinyl amide of oleanonic acid, in particular, demonstrated moderate growth inhibition activity and was selectively active against leukemia cancer cell lines. nih.gov This research highlights how the incorporation of the N-ethyl-piperazine moiety can be a strategic step in creating complex molecules with potent biological activity, providing tools for in vitro cancer studies.

Interaction with Biological Systems and Pathway Probing

Derivatives of piperazine are instrumental in creating molecular tools to probe and understand complex biological pathways. By incorporating the piperazine scaffold into various molecular structures, researchers can develop compounds that interact with specific biological targets, such as receptors and enzymes, thereby elucidating their roles in cellular signaling.

An example of this application is in the study of neurological pathways. Piperazine derivatives have been designed and synthesized to investigate the 5-HT1A receptor/Brain-Derived Neurotrophic Factor (BDNF)/Protein Kinase A (PKA) signaling pathway, which is implicated in depression. Although these specific studies did not use this compound itself, they demonstrate the principle of using piperazine-containing compounds as probes. These synthetic derivatives can bind to targets like the 5-hydroxytryptamine (serotonin) 1A receptor (5-HT1AR) with high affinity. researchgate.net By observing the downstream effects of this binding, such as changes in the expression levels of BDNF and PKA, researchers can probe the mechanics of this specific signaling cascade in vitro. researchgate.net This approach allows for the detailed study of receptor-ligand interactions and their functional consequences within a controlled cellular environment.

Fluorescent Probe Design and Application

The unique electronic and structural properties of piperazine derivatives make them highly valuable in the design of fluorescent probes for biological imaging. The inclusion of a piperazine moiety, particularly a quaternized or protonated form, can enhance water solubility and facilitate targeted binding to negatively charged biomolecules like nucleic acids.

The imaging of RNA is crucial for understanding its spatiotemporal dynamics and cellular functions. Small-molecule fluorescent probes offer a powerful method for visualizing RNA in live cells. A series of styryl-based fluorescent probes, named QUID probes, have been developed for this purpose, utilizing a 1-methylpiperazine (B117243) group—a close structural analog of this compound—as a key functional component. rsc.org

These probes are designed to have a low fluorescence background in solution but exhibit a significant increase in fluorescence intensity upon binding to RNA. One of the most promising candidates, QUID-2, was developed to improve upon a lead compound by enhancing its detection limit and maintaining high selectivity for RNA over DNA. rsc.org The design of QUID-2 involved introducing a second 1-methylpiperazine group to the molecular scaffold, which proved critical for its enhanced performance. rsc.org

| Probe | Key Structural Feature | Performance Highlight |

|---|---|---|

| QUID-1 | Single 1-methylpiperazine side group | Lead compound for RNA detection |

| QUID-2 | Two 1-methylpiperazine side groups | Significantly improved limit of detection (1.8 ng/mL) |

| QUID-3 | -OH group instead of second piperazine | Used to study the role of cationic groups |

| QUID-4 | -COOEt group instead of second piperazine | Used to study the role of cationic groups |

| QUID-5 | -COOH group instead of second piperazine | Used to study the role of cationic groups |

The binding of small molecules to RNA is often governed by a combination of interactions, including stacking, hydrogen bonding, and electrostatic forces. The negatively charged phosphate (B84403) backbone of RNA provides an ideal target for positively charged ligands. The piperazine moiety, particularly when protonated at physiological pH, carries a positive charge, making it a cationic group.

This positive charge is crucial for the initial electrostatic attraction between the fluorescent probe and the RNA molecule. Studies have shown that electrostatic interactions play a primary role in how small molecules can arrest the global motions of RNA. rsc.org The cationic side chains on a probe, such as the 1-methylpiperazine group in the QUID probes, make a significant contribution to the electrostatic interaction with RNA, which is a key factor in the binding affinity and stability of the probe-RNA complex. rsc.org

The number and nature of cationic groups on a fluorescent probe can dramatically influence its performance in RNA detection. The design of the QUID series of probes provides a clear case study on this principle. The lead compound, QUID-1, possessed a single 1-methylpiperazine group. While effective, it was hypothesized that its binding affinity could be improved. rsc.org

To test this, researchers synthesized QUID-2, which incorporated a second 1-methylpiperazine group. This modification was based on the principle that increasing the number of cationic side chains often correlates with higher binding affinities for RNA. rsc.org As predicted, QUID-2 showed a significantly improved detection limit for RNA compared to QUID-1. rsc.org To further confirm the importance of the cationic piperazine group, other derivatives (QUID-3, QUID-4, and QUID-5) were synthesized where the second piperazine was replaced with neutral or anionic groups (-OH, -COOEt, -COOH). These compounds did not perform as well, demonstrating that the cationic nature of the piperazine moiety is critical for high-potency binding to RNA and superior probe performance. rsc.org

| Probe | Substituent Group 1 | Substituent Group 2 | Rationale |

|---|---|---|---|

| QUID-1 | 1-methylpiperazine | None | Baseline performance with one cationic group |

| QUID-2 | 1-methylpiperazine | 1-methylpiperazine | Test effect of adding a second cationic group |

| QUID-3 | 1-methylpiperazine | -OH (Hydroxyl) | Compare cationic group to a neutral polar group |

| QUID-4 | 1-methylpiperazine | -COOEt (Ethyl Ester) | Compare cationic group to a neutral, less polar group |

| QUID-5 | 1-methylpiperazine | -COOH (Carboxylic Acid) | Compare cationic group to an anionic group |

Two-photon fluorescence microscopy is an advanced imaging technique that offers several advantages for studying biological systems, including reduced autofluorescence, less photodamage, and deeper tissue penetration compared to traditional one-photon microscopy. nih.gov This makes it particularly suitable for imaging RNA dynamics in living cells. The design of probes for two-photon microscopy requires specific molecular characteristics.

A typical two-photon fluorescent probe possesses a donor-π-acceptor (D-π-A) structure. This design facilitates a large intramolecular charge transfer (ICT) upon excitation, which is a key factor for achieving a high two-photon absorption cross-section—a measure of the molecule's ability to simultaneously absorb two photons. While a specific two-photon probe based on this compound for RNA sensing is not detailed in the provided research, the principles of design can be inferred. The piperazine moiety can act as part of the electron donor component of the D-π-A system. mdpi.com

The sensing mechanism of such a probe for RNA would rely on changes in the probe's photophysical properties upon binding. When the probe is free in solution, it may have a low fluorescence quantum yield due to rotational freedom or other quenching processes. Upon binding to RNA, often through intercalation or groove binding, the molecule's conformation becomes more rigid. This restriction of intramolecular rotation can block non-radiative decay pathways, leading to a significant enhancement of fluorescence—a "light-up" response. The cationic nature of the piperazine group would serve to guide the probe to the negatively charged RNA, enhancing the specificity and efficiency of the binding and subsequent fluorescence signal. rsc.org

Activity-Based Protein Profiling (ABPP) with Piperazine Probes

Activity-Based Protein Profiling (ABPP) with Piperazine Probes

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes small-molecule chemical probes to assess the functional state of enzymes and other proteins directly within complex biological systems. berkeley.edunih.gov These activity-based probes (ABPs) typically consist of three key components: a reactive group or "warhead" that forms a covalent bond with a target protein, a linker, and a reporter tag (like a fluorophore or biotin) for detection and identification. nih.gov The piperazine moiety is often incorporated into the linker or scaffold of these probes to modulate properties like solubility, cell permeability, and binding orientation. rsc.org

The design of ABPs is crucial for their effectiveness. The warhead is an electrophilic group tailored to react with catalytically active nucleophilic residues in specific protein families. nih.gov The covalent nature of this interaction ensures that the probe remains securely attached to its target. rsc.org ABPP has been instrumental in discovering new therapeutic targets, developing selective inhibitors, and expanding the understanding of enzymatic activities in cells. berkeley.edunih.gov

Covalent Labeling in Cellular Systems

Covalent labeling is the cornerstone of ABPP, enabling the permanent tagging of proteins for subsequent analysis. rsc.org Probes containing a piperazine ring have been developed for various covalent labeling applications. For instance, piperazine-based structures can be equipped with reactive moieties that allow them to be immobilized within specific cellular compartments, such as mitochondria, by forming covalent bonds with thiol groups on mitochondrial proteins. acs.org

The mechanism of covalent labeling follows a two-step process: first, the probe non-covalently binds to the protein's active site, forming an initial complex. acs.org This is followed by the formation of an irreversible covalent bond between the probe's warhead and a reactive amino acid residue on the protein. acs.org The efficiency of this process is determined by both the initial binding affinity (Ki) and the rate of covalent bond formation (kinact). acs.org Piperazine-fused cyclic disulfides have been developed as high-performance, reduction-responsive cores for probes, reacting rapidly with cellular thiols. chemrxiv.org Similarly, piperazine-coumarin based probes have been designed for the detection of biological thiols. nih.gov

Target Engagement Studies

Target engagement confirms that a molecule interacts with its intended protein target within a cellular environment. For covalent probes, this is a critical step to validate their utility and specificity. acs.org The potency of covalent probes increases over time as more target proteins become labeled, making kinetic analysis essential. rsc.org

The covalent binding process can be characterized by measuring key kinetic parameters. acs.org

| Parameter | Description | Significance |

| Ki | Inhibition constant | Represents the affinity of the probe for the target protein in the initial non-covalent binding step. A lower Ki indicates higher affinity. |

| kinact | Inactivation rate constant | Describes the rate of the irreversible covalent bond formation after the initial binding. |

These parameters help in optimizing the design of probes to ensure they efficiently label their target at non-toxic concentrations and on a timescale relevant to the biological process being studied. rsc.orgacs.org The piperazine scaffold can influence these parameters by affecting the probe's conformation and interaction with the target's binding pocket. nih.govnih.gov

Mechanistic Studies of Cytotoxicity (In Vitro)

Various piperazine derivatives have demonstrated significant cytotoxic activity against cancer cell lines in vitro. nih.govtandfonline.com Understanding the mechanisms behind this cytotoxicity is crucial for their potential development as therapeutic agents or research tools. In vitro studies using cancer cell lines such as hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) have shown that certain benzothiazole-piperazine derivatives can inhibit cell growth with GI50 (50% growth inhibition concentration) values in the micromolar range. tandfonline.com Further investigations have revealed that these compounds can induce apoptosis, a form of programmed cell death, often by causing cell cycle arrest. tandfonline.com

Thiol Alkylation Mechanisms

One mechanism contributing to the bioactivity of certain compounds is the alkylation of nucleophilic biomolecules, such as proteins containing cysteine residues (thiols). The reactivity of piperazine-containing electrophiles towards thiols has been systematically studied. Research on a series of piperazine and piperidine (B6355638) amides showed that these compounds were reactive towards thiols, with the specific amide substituents influencing the reaction rate by more than 60-fold. acs.org

To assess intrinsic thiol reactivity, a colorimetric assay using 5,5-dithiobis(2-nitrobenzoic acid) (DTNB) can be employed. acs.org The reactivity of a promiscuous thiol-reactive compound, iodoacetamide, serves as a benchmark. acs.org Studies have shown that piperazine amides can be significantly more selective for other nucleophiles, such as guanosine, over thiols compared to iodoacetamide. acs.org

| Compound Type | Second-Order Rate Constant (M⁻¹ s⁻¹) for Thiol Reaction |

| Iodoacetamide (benchmark) | 2.55 ± 0.04 |

| Piperazine/Piperidine Amides | Ranged from <1 x 10⁻³ to 6.1 ± 0.1 x 10⁻² |

Data sourced from studies on 3-chloropivalamide electrophiles containing piperazine and piperidine amides. acs.org

This differential reactivity is crucial, as it suggests that piperazine-based probes can be designed to selectively target specific types of biomolecules within the cell. acs.org

Inhibition of Mitochondrial Respiration

Mitochondria are vital organelles responsible for cellular energy production through the electron transport chain. Disruption of this process is a known mechanism of cytotoxicity. Studies on various piperazine derivatives have indicated that they can be toxic to cells by affecting mitochondrial function. diva-portal.org For example, certain piperazine derivatives were found to cause a significant decrease in the mitochondrial membrane potential (Δψm), a key indicator of mitochondrial health. diva-portal.org

Analogues of the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which are structurally related to some N-alkylated piperazine derivatives, are known inhibitors of complex I of the mitochondrial respiratory chain. nih.gov This inhibition is often accumulation-dependent, meaning the compounds concentrate within the mitochondria due to the electrochemical gradient, leading to potent inhibition of respiration. nih.gov Since succinate (B1194679) can reverse the respiratory inhibition, it points to a specific action at complex I. nih.gov The interference with mitochondrial respiration by general anesthetics, some of which contain complex heterocyclic structures, further supports the idea that such scaffolds can target mitochondrial complexes. nih.gov

Microtubular Polymerization Inhibition

The microtubule network is a critical component of the cellular cytoskeleton, playing an essential role in cell division, structure, and transport. researchgate.net Disruption of microtubule dynamics is a validated strategy for cancer therapy. researchgate.net A novel class of piperazine-based compounds has been identified that inhibits microtubule dynamics, leading to mitotic arrest and sensitization of cancer cells to apoptosis. nih.govnih.gov

One highly active derivative, AK301, was shown to induce mitotic arrest in HT29 human colon cancer cells with an ED₅₀ of approximately 115 nM. nih.gov In vitro assays confirmed that AK301 slows the rate of tubulin polymerization, though it does not completely abolish it. nih.gov Molecular docking studies suggest that this compound binds to the colchicine-binding domain on β-tubulin, interfering with the assembly of αβ-tubulin heterodimers into microtubules. nih.gov This disruption leads to the formation of multiple microtubule organizing centers and ultimately triggers cell cycle arrest and apoptosis. nih.govnih.gov

| Compound | Cell Line | Effect | ED₅₀ |

| AK301 | HT29 (Human Colon Cancer) | Mitotic Arrest | ~115 nM |

Data sourced from studies on (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone (AK301). nih.gov

DNA Topoisomerase Enzyme Inhibition

Research into the direct inhibitory effects of this compound on DNA topoisomerase enzymes is not extensively documented in publicly available scientific literature. However, the broader class of molecules containing a piperazine scaffold has been a subject of investigation in the context of topoisomerase inhibition. The piperazine ring is a common structural motif found in various synthetic compounds designed and evaluated for their potential to interfere with the catalytic cycle of DNA topoisomerases, which are crucial enzymes in DNA replication, transcription, and repair.

The general mechanism of action for many topoisomerase inhibitors involves either preventing the enzyme from binding to DNA or stabilizing the transient DNA-enzyme complex, which leads to DNA strand breaks and subsequent cell death. nih.gov Small molecules targeting topoisomerases are broadly categorized as either inhibitors, which block the catalytic function of the enzyme, or poisons, which trap the topoisomerase-DNA covalent complex. nih.gov

While direct evidence for this compound is lacking, studies on other piperazine derivatives provide insight into how this structural moiety can contribute to topoisomerase inhibition. For instance, research on phenylpiperazine derivatives of 1,2-benzothiazine has shown their potential as anticancer agents through the inhibition of topoisomerases. nih.gov It is suggested that the benzothiazine and phenylpiperazine rings can engage in π-type interactions with aromatic amino acids within the nucleic acid binding domain of the enzyme. nih.gov

Furthermore, the piperazine scaffold is a component of more complex molecules that have demonstrated significant topoisomerase inhibitory activity. For example, certain bisdioxopiperazines are known to block the catalytic activity of DNA topoisomerase II. nih.gov The well-established anticancer drug irinotecan, a semisynthetic derivative of camptothecin, contains a piperidino-piperidine side group, highlighting the relevance of piperidine-like structures in the design of topoisomerase I inhibitors. biomedpharmajournal.org

The following table summarizes the findings on various piperazine-containing compounds that have been studied for their DNA topoisomerase inhibitory effects in vitro. It is important to note that these are structurally distinct from this compound, but they illustrate the role of the piperazine core in this area of research.

| Compound Class/Derivative | Target Enzyme | Key In Vitro Findings |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase II | Capable of binding to topoisomerase and DNA; π-type interactions between the piperazine ring and amino acid residues in the enzyme's binding domain are suggested. nih.gov |

| Bisdioxopiperazines (e.g., ICRF-193, ICRF-187) | Topoisomerase II | These compounds act as catalytic inhibitors, blocking the enzyme's function without stabilizing the DNA-topoisomerase cleavable complex. nih.gov |

| Acridine–thiosemicarbazone derivatives | Topoisomerase IIα | Certain derivatives showed significant inhibition of topoisomerase IIα, comparable to the positive control amsacrine. nih.gov |

| 3,5-Bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides | Topoisomerase IIα | Synthesized as curcumin (B1669340) mimics, some of these compounds exhibited promising inhibitory properties against human DNA topoisomerase IIα. nih.gov |

| Phthalazine (B143731) derivatives | Topoisomerase II | Novel synthesized phthalazine derivatives demonstrated potent Topo II inhibitory activities at a micromolar level. semanticscholar.org |

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of 1-Ethyl-4-methylpiperazine.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The ethyl group will produce a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-), a characteristic pattern for an ethyl group attached to a nitrogen atom. The methyl group attached to the other nitrogen will appear as a singlet. The protons on the piperazine (B1678402) ring will likely show complex multiplets due to their chemical and magnetic non-equivalence.

Based on data from analogous piperazine derivatives, the predicted chemical shifts (δ) in ppm relative to a standard reference like tetramethylsilane (B1202638) (TMS) are as follows:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl CH₃ | ~1.1 | Triplet |

| Ethyl -CH₂- | ~2.4 | Quartet |

| N-CH₃ | ~2.3 | Singlet |

| Piperazine ring protons | ~2.3 - 2.6 | Multiplets |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon atoms within the molecule. Each unique carbon atom will give a distinct signal. For this compound, one would expect to see signals for the two carbons of the ethyl group, the carbon of the N-methyl group, and the two chemically different sets of carbons in the piperazine ring.

Predicted chemical shifts for the carbon atoms are estimated based on data from similar structures like 1-ethyl-4-(2-methylphenyl)piperazine spectrabase.com:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl CH₃ | ~12 |

| Ethyl -CH₂- | ~52 |

| N-CH₃ | ~46 |

| Piperazine ring carbons (adjacent to N-ethyl) | ~53 |

| Piperazine ring carbons (adjacent to N-methyl) | ~55 |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure of this compound.

FTIR Spectroscopy: The FTIR spectrum is obtained by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Key characteristic absorption bands for this compound would include:

C-H stretching vibrations: Aliphatic C-H stretches from the ethyl, methyl, and piperazine ring protons are expected in the 2800-3000 cm⁻¹ region.

C-H bending vibrations: Bending vibrations for the CH₂ and CH₃ groups will appear in the 1350-1470 cm⁻¹ range.

C-N stretching vibrations: The stretching of the carbon-nitrogen bonds of the tertiary amines in the piperazine ring will produce characteristic bands in the 1000-1250 cm⁻¹ region.

"Waggstaff" bands: The piperazine ring itself has characteristic skeletal vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It measures the inelastic scattering of monochromatic light. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the FTIR spectrum. The C-C and C-N skeletal vibrations of the piperazine ring are typically strong in the Raman spectrum.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from mixtures and for its quantitative determination.

Gas Chromatography (GC) for Quantitative Determination

Gas chromatography (GC) is a highly effective technique for the quantitative analysis of volatile compounds like this compound. A validated GC method with a flame ionization detector (FID) has been developed for the determination of closely related piperazine derivatives, which can be adapted for this compound.

A typical GC method would involve the following conditions, based on a study of 1-ethylpiperazine (B41427) researchgate.netrsc.org:

| Parameter | Condition |

| Column | DB-17 (50% Phenyl-methylpolysiloxane), 30 m x 0.53 mm, 1.0 µm film thickness |

| Carrier Gas | Helium at a flow rate of 2 mL/min |

| Injector Temperature | 250°C |

| Detector Temperature | 260°C (FID) |

| Oven Program | Initial temperature of 150°C for 10 min, then ramped to 260°C at 35°C/min and held for 2 min |

| Injection Volume | 1.0 µL |

| Diluent | Methanol (B129727) |

A robust GC method for the quantitative determination of this compound must be thoroughly validated to ensure its reliability. The validation parameters are defined by international guidelines such as those from the International Council for Harmonisation (ICH).

Linearity: The linearity of the method is established by analyzing a series of solutions of this compound at different concentrations. A linear relationship between the peak area and the concentration is expected, with a correlation coefficient (r²) of ≥ 0.999. spectrabase.com

Accuracy: Accuracy is determined by recovery studies, where a known amount of this compound is spiked into a sample matrix. The percentage recovery should typically be within 98-102%. spectrabase.com

Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is evaluated by performing multiple analyses of the same sample and is expressed as the relative standard deviation (%RSD), which should be below a certain threshold (e.g., <2%). spectrabase.com

Specificity: Specificity ensures that the analytical signal is solely due to this compound and not from any other components in the sample, such as impurities or degradation products. This is confirmed by analyzing blank and spiked samples to check for interfering peaks at the retention time of the analyte.

Ruggedness: Ruggedness is evaluated by having different analysts, using different instruments, and on different days to assess the reproducibility of the test method under normal, but variable, laboratory conditions.

Robustness: The robustness of the method is its ability to remain unaffected by small, deliberate variations in method parameters, such as changes in the flow rate, column temperature, or mobile phase composition. This provides an indication of its reliability during routine use.

The following table summarizes typical validation results for a GC method for a closely related piperazine derivative, which would be expected to be similar for this compound researchgate.netrsc.org:

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components within a mixture. For piperazine derivatives like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. nih.gov However, a significant challenge in the analysis of simple aliphatic piperazines is their lack of a strong chromophore, which makes detection by UV-Vis spectrophotometry difficult and often unsuitable for determining trace-level impurities. researchgate.net

A typical RP-HPLC setup for a related piperazine derivative involves an octadecyl silane (B1218182) (C18) column with a mobile phase consisting of an acetonitrile (B52724) and phosphate (B84403) buffer mixture. nih.gov The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase.

Table 1: Example of HPLC Conditions for Piperazine Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | Octadecyl Silane (C18), 250 x 4.0 mm, 5 µm |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 2) |

| Detection | UV at 239 nm (following derivatization) |

| Internal Standard | Phenacetin |

This table is illustrative of a method for a complex piperazine derivative and highlights typical parameters that would be adapted for this compound analysis, likely requiring derivatization. nih.gov

To overcome the challenge of poor UV absorbance, derivatization is a common strategy. This process involves reacting the analyte with a reagent to form a new compound (a derivative) that possesses a strong chromophore, thereby enhancing its detectability with a standard HPLC-UV detector. researchgate.net

Several reagents are effective for the derivatization of piperazine compounds:

4-Chloro-7-nitrobenzofuran (NBD-Cl): This reagent reacts with piperazine to form a stable, UV-active derivative, enabling detection at low levels. The method has been validated for linearity, accuracy, and precision for analyzing trace amounts of piperazine in active pharmaceutical ingredients (APIs). researchgate.net

Benzaldehyde (B42025): The reaction of piperazine with benzaldehyde also yields a derivative with significant UV activity, allowing for quantification using HPLC-UV instrumentation. researchgate.net

The derivatization process allows for the sensitive and accurate quantification of this compound and related impurities that would otherwise be undetectable by conventional UV detectors. researchgate.net

Coupling HPLC with mass spectrometry provides a significant leap in analytical capability, offering high sensitivity and structural information. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, easily protonable organic bases like piperazine derivatives. gtfch.orgnih.gov ESI transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact analyte. nih.gov

An ion trap mass spectrometer (ITMS) can store ions and perform sequential collision-induced dissociation (CID) experiments (MSn). nih.gov In this process, a precursor ion (e.g., the protonated molecule of this compound) is selected and isolated within the trap. nih.gov It is then fragmented by collision with an inert gas, and the resulting product ions are detected. This process can be repeated (MS³) to gain detailed structural information and elucidate fragmentation pathways, which is invaluable for the unambiguous identification of the compound and its metabolites or impurities. nih.govcore.ac.uk

The combination of HPLC with ESI/ITMSn is a rapid, highly sensitive, and specific method for the analysis of 4-methyl-piperazine derivatives and their metabolites in various biological matrices. nih.gov

Table 2: Typical ESI-MS Parameters for Piperazine Analysis

| Parameter | Condition |

|---|---|

| Ionization Mode | Positive Ion Electrospray (ESI+) |

| Dry Gas | Nitrogen |

| Dry Gas Flow | 4.0 L/min |

| Dry Gas Temperature | 250°C |

| Nebulizer Gas Pressure | 4 psi |

| Scan Range | 70-300 m/z |

This table is based on parameters used for the analysis of various piperazine derivatives and represents typical starting conditions. gtfch.org

Thin Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique used for the qualitative analysis and purity assessment of compounds. libretexts.organalyticaltoxicology.com It is a valuable tool for monitoring the progress of chemical reactions or for a preliminary check of substance purity. wisc.edu For the analysis of piperazines, TLC is a viable method. nih.govtaylorfrancis.com

The separation is achieved on a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel, which acts as the stationary phase. wisc.edu A solvent or a mixture of solvents, the mobile phase, moves up the plate via capillary action, carrying the analyte with it. wisc.edu The separation of components in a mixture is based on their differential affinity for the stationary and mobile phases. wisc.edu

For piperazine derivatives, a common system uses silica gel plates (e.g., 60 F254) with a mobile phase composed of butanol, acetic acid, and water. nih.gov After development, the spots can be visualized under UV light (if the compound is UV-active or the plate contains a fluorescent indicator) or by staining with a suitable chemical reagent. 182.160.97

Table 3: Example TLC System for Piperazine Derivative Separation

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel coated plates (60 F254) |

| Mobile Phase | Butanol - Acetic Acid - Water |

| Application | Purity assessment and separation of decomposition products |

This table illustrates a system used for a related piperazine compound. nih.gov

Potentiometric Titration for pKa Determination

The acid dissociation constant (pKa) is a fundamental physicochemical property that describes the extent of ionization of a compound at a given pH. dergipark.org.tr For a basic compound like this compound, the pKa value refers to the dissociation of its conjugate acid. This parameter is critical as it influences solubility, lipophilicity, and ligand-receptor interactions. nih.gov

Potentiometric titration is a highly accurate and classical method for determining pKa values. who.intresearchgate.net The technique involves the gradual addition of a titrant (a standardized acid or base) to a solution of the analyte while monitoring the pH with a high-precision electrode. dergipark.org.tr The pKa is determined from the resulting titration curve, typically at the half-equivalence point where the concentrations of the protonated and unprotonated species are equal. who.int

Studies on closely related piperazines, such as 1-ethylpiperazine, have been conducted using this method. The pKa values for the two amine groups in the piperazine ring can be determined at various temperatures, allowing for the calculation of thermodynamic quantities like enthalpy (ΔH°) and entropy (ΔS°) of dissociation. uregina.ca Research indicates that the addition of alkyl groups (like ethyl or methyl) to the piperazine nitrogen atoms influences the basicity and thus the pKa values. uregina.ca

Table 4: Experimental pKa Values for 1-Ethylpiperazine at Various Temperatures

| Temperature (K) | pKa1 | pKa2 |

|---|---|---|

| 298 | 9.80 | 5.49 |

| 303 | 9.66 | 5.37 |

| 313 | 9.39 | 5.15 |

| 323 | 9.12 | 4.93 |

Data from a potentiometric titration study on 1-ethylpiperazine, a close structural analog of this compound. uregina.ca

Q & A

Q. How can researchers optimize the synthesis of 1-Ethyl-4-methylpiperazine for high yield and purity?

- Methodological Answer : Optimize reaction parameters such as temperature (80–120°C), solvent choice (polar aprotic solvents like DMF or DMSO), and reaction time (8–24 hours) to favor nucleophilic substitution or cross-coupling reactions. Palladium-catalyzed methods are effective for introducing ethyl and methyl groups onto the piperazine backbone . Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, and purify using column chromatography or recrystallization.

Q. What analytical techniques are recommended for structural characterization of this compound derivatives?

- Methodological Answer : Use a combination of:

- Spectroscopy : H/C NMR to confirm substituent positions and stereochemistry .

- Mass Spectrometry : High-resolution MS for molecular weight validation.

- X-ray Crystallography : Resolve crystal structures using software like SHELX .

- DFT Calculations : Validate electronic properties and geometric optimization using B3LYP/6-31G(d) basis sets .

Q. How should biological activity assays be designed to evaluate this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition) with positive controls (e.g., donepezil) and IC calculations .

- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria and fungi .

- Dose-Response Curves : Include triplicate measurements and statistical analysis (e.g., ANOVA) to ensure reproducibility.

Advanced Research Questions

Q. What computational strategies predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Use hybrid functionals (e.g., B3LYP) with dispersion corrections .

- Molecular Docking : Simulate ligand-protein interactions (e.g., with kinases or GPCRs) using AutoDock Vina, validated by binding free energy calculations .

Q. How can researchers resolve contradictions in reported bioactivity data for piperazine derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies, accounting for variables like assay protocols (e.g., cell lines vs. in vitro enzymatic assays) .

- Synthetic Reproducibility : Verify purity (>95% via HPLC) and stereochemical integrity (via chiral chromatography) .

- Statistical Modeling : Apply multivariate regression to identify confounding factors (e.g., solvent effects, counterion interactions).

Q. What strategies enhance structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer :

- Substituent Variation : Systematically modify ethyl/methyl groups with electron-withdrawing/donating groups (e.g., -NO, -OCH) to assess steric/electronic effects .

- QSAR Modeling : Use descriptors like logP, molar refractivity, and topological polar surface area (TPSA) to correlate structural features with activity .

- Crystallographic Data : Map binding modes of analogs to biological targets (e.g., kinases) using SHELX-refined structures .

Q. How do solvent effects influence the synthetic pathways of this compound?

- Methodological Answer :

- Solvent Screening : Test aprotic (DMF, DMSO) vs. protic (EtOH, HO) solvents to optimize reaction kinetics and selectivity .

- Computational Solvation Models : Use COSMO-RS or SMD implicit solvent models in DFT to predict solvation energies and transition states .

- Kamlet-Taft Parameters : Quantify solvent polarity/polarizability to rationalize yield variations .

Q. What methodologies assess the thermal stability and decomposition pathways of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert/oxidizing atmospheres.

- DFT-Based Mechanistic Studies : Simulate bond dissociation energies (BDEs) to identify weak points in the structure .

- Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energies of degradation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.